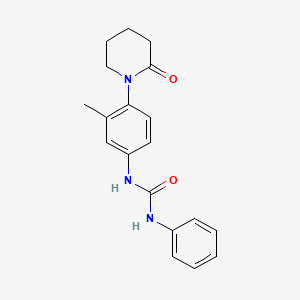

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea" is a derivative of phenylurea, which is a class of compounds known for various biological activities. Phenylureas have been studied for their potential use in medical applications, such as anticancer agents, as well as in agricultural settings, such as herbicides. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been explored for their biological activities and molecular properties.

Synthesis Analysis

The synthesis of phenylurea derivatives typically involves the reaction of an appropriate aniline with an isocyanate or a urea derivative. For instance, the synthesis of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas was reported, which showed significant in vitro anticancer activity . Although the exact synthesis of "1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea" is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the coupling of a 2-oxopiperidin moiety with a phenylurea scaffold.

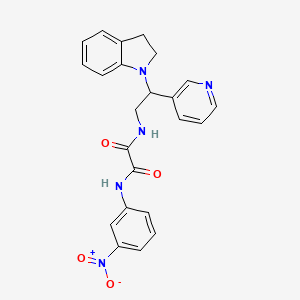

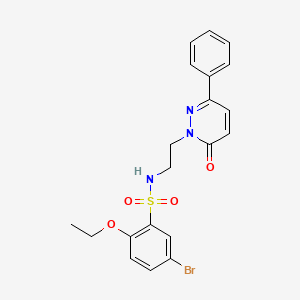

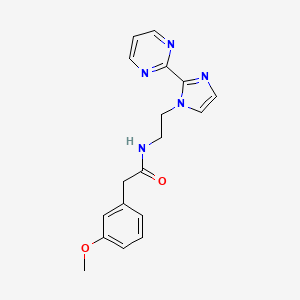

Molecular Structure Analysis

The molecular structure of phenylurea derivatives is characterized by the presence of a urea linkage (NH-CO-NH) attached to a phenyl ring. The substitution on the phenyl ring and the urea nitrogen atoms can significantly influence the molecular conformation and, consequently, the biological activity. For example, the X-ray powder diffraction data provided for a related compound indicates a well-defined crystalline structure, which is crucial for understanding the compound's interactions at the molecular level .

Chemical Reactions Analysis

Phenylurea derivatives can undergo various chemical reactions, primarily based on their functional groups. The urea moiety can participate in hydrogen bonding, which is essential for biological interactions. The 2-oxopiperidin group could potentially undergo reactions typical of ketones, such as nucleophilic addition or condensation. The herbicidal activity of phenylureas has been associated with their ability to undergo metabolic transformations, which could also apply to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylurea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 2-oxopiperidin group can affect these properties by altering the compound's polarity and steric profile. The crystal packing and intermolecular interactions, as seen in related compounds, can provide insights into the compound's behavior in solid-state and its potential bioavailability .

Scientific Research Applications

Comparative Studies on Cellular Toxicity Mechanisms

Research into structurally similar compounds, such as 1-methyl-4-phenylpyridine (MPP+), has provided insights into cellular toxicity mechanisms, particularly in the context of neurotoxicity and the generation of reactive oxygen species within cells. These studies are crucial for understanding the toxicological impacts of chemical compounds on cellular health and can guide the development of therapeutic strategies for conditions like Parkinson's disease (Di Monte et al., 1986).

Degradation in Environmental Contexts

The degradation behavior of phenylurea herbicides, including those structurally related to 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea, has been explored in soil environments. Understanding how these compounds degrade under different conditions is key to assessing their environmental impact and leaching risk to groundwater resources (Alletto et al., 2006).

Photocatalytic Oxidation Research

Studies on the photocatalytic oxidation of benzyl alcohol to benzaldehyde using compounds like 9-phenyl-10-methylacridinium highlight the potential application of related chemical compounds in facilitating selective oxidation reactions under visible light irradiation. This research is significant for the development of solvent-free and energy-efficient chemical processes (Ohkubo et al., 2006).

Crystallographic Studies for Drug Synthesis

Crystallographic studies of compounds within the same chemical family have been conducted to understand their structural properties better, crucial for the synthesis of pharmaceuticals. For example, research on the anticoagulant apixaban's intermediate compounds provides valuable data for drug development processes (Wang et al., 2017).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a wide range of pathways due to their diverse biological activities .

Result of Action

The compound has been found to show high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) . This suggests that it may have potential as an anticancer agent.

properties

IUPAC Name |

1-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-13-16(21-19(24)20-15-7-3-2-4-8-15)10-11-17(14)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLRONAKQMJHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)